N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is a heterocyclic compound featuring a benzimidazole-ethyl backbone linked to a 1-methylindazole-3-carboxamide group. While direct data on this compound are sparse in the provided evidence, its structural analogs (e.g., pyrazole- and isoxazole-containing carboxamides) suggest applications in medicinal chemistry, such as kinase inhibition or protease modulation .
Properties
Molecular Formula |
C18H17N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-23-15-9-5-2-6-12(15)17(22-23)18(24)19-11-10-16-20-13-7-3-4-8-14(13)21-16/h2-9H,10-11H2,1H3,(H,19,24)(H,20,21) |
InChI Key |
BNYUMQOYHYWPFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-(1H-Benzoimidazol-2-yl)ethanol
Conversion to 2-(1H-Benzoimidazol-2-yl)ethylamine
-
Reactants : 2-(1H-Benzoimidazol-2-yl)ethanol
-
Reagent : Thionyl chloride (SOCl₂), followed by ammonia treatment
-
Conditions : 0°C to room temperature, 6 hours
Coupling of Indazole and Benzimidazole Moieties
The final step involves forming the carboxamide bond between 1-MICA and the benzimidazole ethylamine. Activation of 1-MICA as an acid chloride or mixed carbonate is critical:
Protocol A: Acid Chloride Method
-
Activation : 1-MICA is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours.
-
Coupling : Reacting the acid chloride with 2-(1H-benzimidazol-2-yl)ethylamine in DCM with triethylamine (TEA) as a base.
Protocol B: Carbodiimide Coupling
-
Activation : 1-MICA, EDCl, and HOBt in dimethylformamide (DMF).
-
Coupling : Addition of benzimidazole ethylamine at 0°C, stirred for 24 hours.
Table 2: Coupling Efficiency Comparison
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | DCM | TEA | 88 | 97 |
| EDCl/HOBt | DMF | — | 90 | 98 |
Optimization Challenges and Solutions
Regioselective Methylation
The use of calcium oxide instead of sodium methoxide suppresses N2-methylation, ensuring >99% N1-selectivity.
Byproduct Mitigation
Solvent Selection
Methanol and DMF are optimal for methylation and coupling, respectively, due to their polarity and compatibility with intermediates.
Industrial-Scale Considerations
The calcium oxide-mediated methylation process is scalable, with demonstrated yields of 9.1 g (83.8%) in batch reactions. Key factors include:
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial Applications
Benzimidazole derivatives, including N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide, have been explored for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activity of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant activity with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against tested strains .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N9 | 5.85 | HCT116 (cancer cell line) |
| N18 | 4.53 | HCT116 (cancer cell line) |
| N22 | 2.60 | Various bacterial strains |
Anticancer Applications
The anticancer potential of this compound has been extensively studied. Its mechanism of action may involve the inhibition of specific kinases and other molecular targets involved in cancer progression.
Case Study: Anticancer Activity
In vitro studies have demonstrated that certain benzimidazole derivatives exhibit potent anticancer effects against human colorectal carcinoma cell lines (HCT116). For example, compound N9 showed an IC50 value of 5.85 µM, which is significantly lower than that of the standard drug 5-Fluorouracil (IC50 = 9.99 µM), indicating superior efficacy .
Anti-inflammatory Applications
Research has also suggested that compounds containing benzimidazole moieties may possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Case Study: Anti-inflammatory Effects
A recent study indicated that benzimidazole derivatives could effectively reduce inflammation markers in vitro. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity . The compound may also interact with DNA and proteins, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural differences between the target compound and similar derivatives lie in the heterocyclic core and substituents. The indazole moiety (vs. pyrazole, isoxazole, or triazole in analogs) confers rigidity and electron-rich aromaticity, which may influence binding affinity and solubility. Below is a comparative analysis of related compounds:
Pharmacological and Physicochemical Properties
- Bioactivity : While direct data are absent, benzimidazole-ethyl carboxamides in show inhibitory activity against enzymes like kinases or proteases. The indazole core may further optimize target engagement.
- Stability : Methyl substituents on heterocycles (e.g., 1-methylindazole) reduce metabolic oxidation, extending half-life compared to unmethylated analogs.
Research Implications and Gaps
Structural Characterization : Single-crystal X-ray analysis (as in ) is needed to confirm the target compound’s conformation and intermolecular interactions.
Biological Screening : Prioritize assays for kinase inhibition, given the prominence of benzimidazole derivatives in this area.
Comparative ADMET Studies : Evaluate solubility, permeability, and metabolic stability against pyrazole/isoxazole analogs.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological profiles, mechanisms of action, and relevant case studies.
Molecular Formula : C24H22N4
Molecular Weight : 366.5 g/mol
IUPAC Name : 2-[1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propan-2-yl]-1H-benzimidazole
The compound features an indazole scaffold, which is known for its diverse biological activities, including anti-cancer properties and enzyme inhibition.
Research indicates that the biological activity of compound 1 may be attributed to its interaction with various cellular targets:
- FGFR Inhibition : The compound has shown promising results as a fibroblast growth factor receptor (FGFR) inhibitor. In a study, it demonstrated good enzymatic inhibition with an IC50 value of 15.0 nM, indicating its potential in cancer therapy by hindering tumor growth through FGFR signaling pathways .
- Antiproliferative Activity : The compound exhibited moderate anti-proliferative effects against cancer cell lines, with IC50 values ranging from 40.5 nM to 642.1 nM depending on the specific cellular context .
Biological Activity Summary
The following table summarizes key biological activities and findings related to compound 1:
| Activity | IC50 Value (nM) | Notes |
|---|---|---|
| FGFR Inhibition | 15.0 | Effective against cancer xenografts . |
| Antiproliferative | 40.5 - 642.1 | Varies based on cell line and conditions . |
Case Study 1: Cancer Xenograft Models
In a preclinical study using mouse models, compound 1 was administered to evaluate its efficacy against established cancer xenografts. The results indicated a significant delay in tumor growth compared to control groups, supporting its potential as an anti-cancer agent.
Case Study 2: Enzymatic Activity
Another investigation focused on the compound's ability to inhibit specific enzymes involved in tumor proliferation. The study found that structural modifications of the indazole scaffold led to enhanced inhibitory activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at specific positions on the indazole ring significantly impact the biological activity of the compound. For instance, substituents at the 4-position and 6-position were crucial for enhancing FGFR inhibitory effects .
Q & A
Q. Basic
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ7.0–8.5 ppm) and carbon types (e.g., N=C-N carbons at δ151.93) .
- IR spectroscopy : Confirms functional groups like amides (C=O at ~1650 cm⁻¹) and benzimidazole N-H stretches (3395 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validates molecular weight via [M+H]⁺ peaks (e.g., m/z 261.2 for intermediates) .
- Elemental analysis : Ensures purity (deviations <±0.4% from theoretical values) .
How can computational methods enhance the study of this compound's bioactivity?
Q. Advanced
- Molecular docking : Predict binding interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Docking poses for analogs (e.g., compound 9c in ) reveal key binding residues and guide structural optimization .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with activity using regression models .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability .
What strategies optimize synthesis yield in multi-step reactions?
Q. Advanced
- Catalyst selection : HATU improves amidation efficiency over traditional carbodiimides .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling .
- Temperature control : Reflux conditions (e.g., 100°C in water baths) accelerate cyclization steps while minimizing side reactions .
- Purification techniques : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves closely eluting intermediates .
How do structural modifications influence biological activity?
Q. Advanced
- Substituent effects : Adding electron-donating groups (e.g., methoxy) to the benzimidazole ring enhances metabolic stability, while bulky aryl groups (e.g., 4-bromophenyl in 9c ) improve target affinity .
- Linker optimization : Ethyl spacers between benzimidazole and indazole improve conformational flexibility, as seen in analogs from .
- Tautomerism : Benzimidazole NH tautomerism (1H vs. 3H forms) impacts solubility and binding; this is monitored via pH-dependent NMR .
What challenges arise in crystallizing this compound for X-ray analysis?
Q. Advanced
- Polymorphism : Multiple tautomeric forms (e.g., benzimidazole NH positions) complicate crystal packing .
- Solvent selection : High-boiling solvents (e.g., DMSO) may trap solvent molecules, requiring slow evaporation in mixed solvents (e.g., methanol/water) .
- Data refinement : SHELXL () resolves twinning or disorder in diffraction data, particularly for flexible ethyl linkers .
How are contradictions in spectral data addressed during structural validation?
Q. Advanced
- Dynamic NMR : Detects tautomerism or rotational barriers (e.g., ethyl linker conformers) by variable-temperature studies .
- 2D experiments : HSQC and HMBC correlate ambiguous proton-carbon assignments (e.g., distinguishing indazole vs. benzimidazole carbons) .
- Isotopic labeling : 15N-labeled analogs clarify nitrogen environments in complex spectra .
What in vitro assays are suitable for evaluating this compound's pharmacological potential?
Q. Advanced
- Enzyme inhibition assays : Measure IC50 against targets (e.g., kinases) using fluorescence-based substrates .
- Cellular uptake studies : LC-MS quantifies intracellular concentrations in cell lines (e.g., HEK293) .
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) assesses susceptibility to oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
